N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
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Overview
Description
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfanyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2,4-dimethoxyphenyl isocyanate: This can be achieved by reacting 2,4-dimethoxyaniline with phosgene.
Formation of the carbamoyl intermediate: The 2,4-dimethoxyphenyl isocyanate is then reacted with an appropriate amine to form the carbamoyl intermediate.
Sulfanylation: The carbamoyl intermediate undergoes sulfanylation with a thiol compound to introduce the sulfanyl group.
Indole synthesis: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Final coupling: The indole derivative is coupled with the carbamoyl intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-19-8-4-5-9-21(19)28(33)29-14-15-31-17-26(22-10-6-7-11-24(22)31)36-18-27(32)30-23-13-12-20(34-2)16-25(23)35-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLBFEYRZGFSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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